molecular formula C14H9Cl2FN2O3 B2536658 [(2-Chloro-4-fluorophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate CAS No. 386279-15-8

[(2-Chloro-4-fluorophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate

Cat. No.: B2536658
CAS No.: 386279-15-8
M. Wt: 343.14
InChI Key: CDXSJFJUQAXVSW-UHFFFAOYSA-N
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Description

[(2-Chloro-4-fluorophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is a chemical compound with a complex structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Chloro-4-fluorophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate typically involves multiple steps, starting with the preparation of the individual components. The process may include:

    Formation of the carbamoyl chloride: This can be achieved by reacting 2-chloro-4-fluoroaniline with phosgene under controlled conditions.

    Coupling with pyridine derivative: The carbamoyl chloride is then reacted with 6-chloropyridine-3-carboxylic acid in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(2-Chloro-4-fluorophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.

    Oxidation and reduction reactions: The aromatic rings can be subjected to oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

[(2-Chloro-4-fluorophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for the development of new materials with specific properties.

    Biological Studies: It can be used in the study of enzyme interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of [(2-Chloro-4-fluorophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

[(2-Chloro-4-fluorophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate can be compared with other similar compounds such as:

  • [(2-Chloro-4-fluorophenyl)carbamoyl]methyl 6-bromopyridine-3-carboxylate
  • [(2-Chloro-4-fluorophenyl)carbamoyl]methyl 6-iodopyridine-3-carboxylate

These compounds share similar structures but differ in the halogen atoms attached to the pyridine ring. The differences in their chemical properties can lead to variations in their reactivity and applications.

Properties

IUPAC Name

[2-(2-chloro-4-fluoroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FN2O3/c15-10-5-9(17)2-3-11(10)19-13(20)7-22-14(21)8-1-4-12(16)18-6-8/h1-6H,7H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXSJFJUQAXVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)NC(=O)COC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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